3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
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Overview
Description
3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an ethynyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the azetidine ring can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the Fmoc group provides protection during synthetic processes. The azetidine ring’s unique structure allows it to interact with biological molecules, potentially influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-(hydroxymethyl)azetidine-3-carboxylic acid
Uniqueness
3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar compounds that may lack this functional group .
Properties
CAS No. |
2386218-24-0 |
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Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-ethynyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO4/c1-2-21(19(23)24)12-22(13-21)20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,23,24) |
InChI Key |
VZIKMBMEIRMWNC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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